molecular formula C21H25ClO4 B563643 (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane CAS No. 457634-25-2

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane

Cat. No.: B563643
CAS No.: 457634-25-2
M. Wt: 376.877
InChI Key: JXQIUZIOVBMPFD-LJQANCHMSA-N
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Description

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a chiral center, a phenyl group, and a tert-butoxycarbonyl (Boc) protected hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The primary target of this compound is amines . The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions . This process is accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves as a protecting group for the amines during the synthesis process .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amines . The addition of the BOC group to the amines alters the structure of the amines, protecting them during the synthesis process . This alteration can affect downstream effects such as the properties of the synthesized compounds .

Pharmacokinetics

The use of the boc group in the compound suggests that it may have specific interactions with biological systems, potentially affecting its bioavailability .

Result of Action

The result of the compound’s action is the protection of amines during the synthesis process . This protection allows for the successful synthesis of various organic compounds . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the process of adding the BOC group to amines requires specific conditions, including the presence of a base such as sodium hydroxide . Additionally, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action and efficacy can be influenced by the pH and temperature of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-chloro-1-phenylpropan-1-ol and 2-methyl-4-hydroxyphenol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-methyl-4-hydroxyphenol is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Ether Formation: The protected phenol is then reacted with ®-3-chloro-1-phenylpropan-1-ol under basic conditions to form the ether linkage.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free hydroxyl group.

    Oxidation and Reduction: The phenyl and ether groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

    Deprotection: Formation of the free hydroxyl derivative.

    Oxidation/Reduction: Formation of oxidized or reduced derivatives of the phenyl and ether groups.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.

Medicine

    Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Potential use in the development of new therapeutic agents.

Industry

    Materials Science: Used in the synthesis of materials with specific properties.

    Catalysis: Potential application in the development of new catalysts.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane: The enantiomer of the compound, with different chiral properties.

    3-Chloro-1-phenyl-1-[2-methyl-4-hydroxyphenoxy]propane: The deprotected form of the compound.

    3-Chloro-1-phenyl-1-[2-methyl-4-methoxyphenoxy]propane: A similar compound with a methoxy group instead of a Boc-protected hydroxyl group.

Uniqueness

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane is unique due to its chiral center and the presence of a Boc-protected hydroxyl group, which provides versatility in synthetic applications. Its specific stereochemistry can influence its reactivity and interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

tert-butyl [4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQIUZIOVBMPFD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652522
Record name tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457634-25-2
Record name tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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